Product packaging for 2-Methoxy-3,3-dimethylbutan-1-amine(Cat. No.:CAS No. 1250143-83-9)

2-Methoxy-3,3-dimethylbutan-1-amine

Cat. No.: B1374488
CAS No.: 1250143-83-9
M. Wt: 131.22 g/mol
InChI Key: PXFYXXAOUOLMSQ-UHFFFAOYSA-N
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Description

2-Methoxy-3,3-dimethylbutan-1-amine is a chemical compound of interest in synthetic organic chemistry and pharmaceutical research. As a chiral amine derivative featuring a methoxy group adjacent to the amine functionality on a branched carbon chain, it serves as a versatile building block, or intermediate, for the synthesis of more complex molecules . Related compounds, such as 3,3-dimethylbutylamine, are known to be highly flammable and can cause severe skin burns and eye damage, underscoring the importance of handling all chemicals of this class with appropriate safety protocols . Researchers utilize this family of compounds in exploring structure-activity relationships, developing novel pharmaceutical candidates, and advancing methodologies in chemical synthesis. The presence of both amine and ether functional groups within a single molecule allows for unique reactivity and potential application in catalyst design and material science. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications or personal use. It is essential to consult the safety data sheet and conduct all procedures in accordance with established laboratory safety practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H17NO B1374488 2-Methoxy-3,3-dimethylbutan-1-amine CAS No. 1250143-83-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methoxy-3,3-dimethylbutan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO/c1-7(2,3)6(5-8)9-4/h6H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXFYXXAOUOLMSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(CN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

131.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 Methoxy 3,3 Dimethylbutan 1 Amine

Retrosynthetic Analysis of the 2-Methoxy-3,3-dimethylbutan-1-amine Skeleton

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves breaking down a target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the analysis identifies two primary disconnections corresponding to the formation of the amine and ether functionalities.

The carbon-nitrogen (C-N) bond of the primary amine and the carbon-oxygen (C-O) bond of the methyl ether are the most logical points for disconnection. This suggests that the final steps in a forward synthesis would be an amination and an etherification.

Primary Disconnection Pathways:

C-N Bond Disconnection (Amination): This pathway disconnects the primary amine, leading to a key intermediate, 2-methoxy-3,3-dimethylbutan-1-ol (B13449652), and an ammonia (B1221849) equivalent. This is a common strategy as numerous methods exist for converting an alcohol to an amine.

C-O Bond Disconnection (Etherification): This route cleaves the methyl ether bond, suggesting a 3,3-dimethylbutane-1,2-diol intermediate and a methylating agent. This approach is also viable, as selective methylation of a diol can be achieved.

Further disconnection of these primary intermediates leads to simpler precursors. For instance, 2-methoxy-3,3-dimethylbutan-1-ol can be derived from 2-hydroxy-3,3-dimethylbutanal via reduction. Similarly, 3,3-dimethylbutane-1,2-diol can be synthesized from 3,3-dimethyl-1-butene (B1661986) through dihydroxylation. A classical approach might involve a Friedel-Crafts acylation to construct the carbon skeleton. youtube.com

The choice between these pathways depends on the availability of starting materials, and the chemo- and regioselectivity of the reactions involved. A convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is often preferred for efficiency. youtube.com

Retrosynthetic analysis of this compound

Figure 1: Proposed retrosynthetic pathways for this compound.

Chemo- and Regioselective Routes to this compound Precursors

The synthesis of key precursors for this compound requires careful control of chemo- and regioselectivity. The primary precursors, as identified by retrosynthetic analysis, are substituted butanols and butenes.

A crucial intermediate is the 1,2-amino alcohol. The synthesis of these compounds can be challenging due to the similar reactivity of the amine and alcohol groups. nih.gov One approach involves the regioselective opening of an epoxide. For instance, 3,3-dimethyl-1,2-epoxybutane (B1329643) can be synthesized from 3,3-dimethyl-1-butene. The subsequent ring-opening with an amine nucleophile, catalyzed by a Lewis acid, can yield the desired amino alcohol. The regioselectivity of this reaction is critical, with the nucleophile preferentially attacking the less sterically hindered carbon of the epoxide. acs.orgmdpi.com

Alternatively, direct acylation of unprotected hydroxyamino acids under acidic conditions can provide O-acyl side-chain derivatives, which can then be further manipulated. beilstein-journals.org This highlights the importance of reaction conditions in controlling chemoselectivity. In some cases, transition metal catalysts can direct the selective acylation of the hydroxyl group in the presence of an amine. nih.govacs.org

The synthesis of precursors can also be achieved through catalytic methods. For example, the reduction of α-hydroxy ketones can yield chiral amino alcohols. frontiersin.org The choice of catalyst and reaction conditions is paramount to achieving the desired selectivity.

PrecursorSynthetic MethodKey Features
3,3-dimethyl-1,2-epoxybutaneEpoxidation of 3,3-dimethyl-1-buteneProvides a key intermediate for nucleophilic ring-opening.
3,3-dimethylbutane-1,2-diolDihydroxylation of 3,3-dimethyl-1-buteneA versatile precursor for subsequent etherification and amination.
2-hydroxy-3,3-dimethylbutanalOxidation of 3,3-dimethylbutane-1,2-diolCan be reduced to the corresponding alcohol.

Catalytic Strategies for the Amination and Etherification Steps in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound, particularly in the key amination and etherification steps.

Catalytic Amination: Reductive amination is a powerful method for forming C-N bonds. youtube.comyoutube.com This can be achieved by reacting a ketone or aldehyde precursor with ammonia in the presence of a reducing agent. Catalytic hydrogenation or the use of specific reducing agents like sodium cyanoborohydride are common. youtube.com Another important route is the catalytic ring-opening of epoxides with amines. Lewis acids such as zinc or yttrium compounds can effectively catalyze this transformation, often with high regioselectivity. acs.orgmdpi.com Tertiary amines have also been shown to be effective catalysts for this reaction in aqueous media. rsc.orgresearchgate.net

Catalytic Etherification (O-Methylation): The formation of the methoxy (B1213986) group can be accomplished through various catalytic O-methylation strategies. Traditional methods often use hazardous reagents like dimethyl sulfate (B86663) or iodomethane. eurekaselect.com Modern approaches focus on greener alternatives. The Chan-Lam reaction, for example, uses a copper catalyst to couple an alcohol with a boronic acid derivative. smith.edu Manganese-based catalysts have also been developed for the methylation of alcohols using methanol (B129727) as the C1 source, proceeding through a "borrowing hydrogen" mechanism. nih.govnih.gov For aromatic systems, metal phosphates have been used as catalysts for vapor-phase O-methylation. mdpi.com

TransformationCatalytic SystemAdvantages
Amination
Reductive AminationPd/C, H₂ or NaBH₃CNVersatile for ketones and aldehydes.
Epoxide Ring OpeningZn(ClO₄)₂·6H₂O or YCl₃ acs.orgmdpi.comHigh efficiency and selectivity under mild/solvent-free conditions.
Epoxide Ring OpeningTertiary Amines (e.g., DABCO) in H₂O rsc.orgresearchgate.netGreen, uses water as a solvent, mild conditions.
Etherification
Chan-Lam O-MethylationCopper Catalyst, Methylboronic Acid smith.eduAvoids highly toxic alkylating agents.
Borrowing HydrogenManganese Catalyst, Methanol nih.govnih.govUtilizes an abundant and less hazardous methyl source.

Stereoselective Synthesis of Chiral Analogues of this compound

The synthesis of specific stereoisomers of this compound is of significant interest, as biological activity is often dependent on the three-dimensional arrangement of atoms. This requires the use of stereoselective synthetic methods.

Chiral 1,2-amino alcohols are crucial building blocks in medicinal chemistry. acs.org Their asymmetric synthesis can be achieved through several strategies. One approach is the use of chiral catalysts in the amination or reduction steps. For example, ruthenium-catalyzed asymmetric transfer hydrogenation of unprotected α-amino ketones can produce chiral 1,2-amino alcohols with high enantioselectivity. acs.org Similarly, copper-catalyzed enantioselective reductive coupling can be used for the aminoallylation of ketones. nih.gov

Another powerful strategy involves biocatalysis. Engineered enzymes, such as amine dehydrogenases (AmDHs) or transaminases, can catalyze the stereoselective amination of keto- or hydroxy-precursors. frontiersin.orgnih.govresearchgate.net These enzymatic methods often exhibit exceptional enantioselectivity (>99% ee) and can be performed in aqueous media under mild conditions. By selecting the appropriate enzyme, it is possible to synthesize different stereoisomers of the target molecule. mit.edu

The use of chiral starting materials derived from the "chiral pool" is another viable route. For instance, starting with a chiral epoxide or a chiral amino acid can set the stereochemistry early in the synthetic sequence. Electrocatalytic methods using cassettes derived from simple amino acids like serine are also emerging as a powerful tool. chemrxiv.org

MethodKey FeaturesPotential Application
Asymmetric Transfer HydrogenationRuthenium-based chiral catalysts acs.orgReduction of an α-amino ketone precursor.
Biocatalytic Reductive AminationEngineered Amine Dehydrogenases (AmDHs) frontiersin.orgnih.govAsymmetric amination of a hydroxy-ketone precursor.
Copper-Catalyzed Reductive CouplingChiral copper-phosphine complexes nih.govEnantioselective addition of an amino-allyl equivalent to a ketone.
Electrocatalytic Cross-CouplingSerine-derived chiral cassettes chemrxiv.orgModular synthesis of chiral amino alcohol building blocks.

Green Chemistry Principles and Sustainable Synthesis Approaches for this compound

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable manufacturing processes. nih.gov The goal is to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. pfizer.commdpi.com

Key green chemistry strategies applicable to this synthesis include:

Catalysis: The use of catalysts is a cornerstone of green chemistry. Catalytic reactions are more atom-economical than stoichiometric reactions, reducing waste and often allowing for milder reaction conditions. pfizer.com For example, using a catalytic amount of a Lewis acid for epoxide opening is preferable to using a full equivalent of a reagent.

Use of Greener Solvents: Traditional organic solvents are often volatile, flammable, and toxic. Replacing them with greener alternatives like water, ethanol, or even performing reactions under solvent-free conditions can significantly reduce the environmental impact. mdpi.comijbpas.com The use of tertiary amines as catalysts for epoxide opening in water is an excellent example of this principle. rsc.orgresearchgate.net

Renewable Feedstocks and Reagents: Whenever possible, starting materials should be derived from renewable sources. For the methylation step, using methanol, which can be produced from biomass, is a greener alternative to petroleum-derived reagents like iodomethane. nih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle. Reductive amination and catalytic additions are generally high in atom economy.

Biocatalysis: The use of enzymes as catalysts offers many advantages, including high selectivity, mild reaction conditions, and the use of water as a solvent. frontiersin.orgispe.org

Green Chemistry PrincipleApplication in SynthesisExample
Catalysis Use of catalytic instead of stoichiometric reagents.Lewis acid-catalyzed epoxide opening. acs.org
Safer Solvents Replacing hazardous organic solvents with water or performing solvent-free reactions.Amine-catalyzed epoxide opening in water. rsc.org
Renewable Feedstocks Using methanol as a C1 source for methylation.Manganese-catalyzed methylation of alcohols. nih.gov
Atom Economy Designing reactions where most atoms from the reactants are incorporated into the product.Catalytic reductive amination.
Biocatalysis Using enzymes for highly selective transformations.Amine dehydrogenase for stereoselective amination. frontiersin.org

Flow Chemistry and Continuous Processing Methods in this compound Production

Flow chemistry, or continuous processing, offers significant advantages over traditional batch production methods for the synthesis of this compound. organic-chemistry.org In a flow system, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters and enhanced safety. pfizer.com

Key Advantages of Flow Chemistry:

Enhanced Safety: Many reactions, such as nitrations, hydrogenations, or reactions involving highly reactive intermediates, are safer to perform in flow. The small reactor volume minimizes the amount of hazardous material present at any given time, and superior heat transfer prevents thermal runaways. acs.org

Improved Control and Reproducibility: Flow reactors allow for precise control over temperature, pressure, and residence time, leading to more consistent product quality and yield. organic-chemistry.org

Scalability: Scaling up a flow process is typically more straightforward than scaling up a batch reaction. Instead of using larger reactors, the system can be run for a longer period.

Process Intensification: Flow chemistry can significantly accelerate reaction rates by allowing for the use of superheated solvents under pressure. acs.orgacs.org This can dramatically shorten reaction times.

For the synthesis of this compound, a flow process could be designed to telescope the amination and etherification steps. For example, an epoxide precursor could be continuously reacted with an amine in one reactor module, with the output stream then directly entering a second module for catalytic methylation. This approach would be particularly beneficial for handling potentially unstable intermediates like N-chloramines, which can be generated and used in situ. nih.gov The use of packed-bed reactors with solid-supported catalysts or reagents can further simplify purification and product isolation. acs.org

Elucidation of Reactivity Profiles and Mechanistic Pathways of 2 Methoxy 3,3 Dimethylbutan 1 Amine

Amine-Centered Reactions and Functional Group Interconversions of 2-Methoxy-3,3-dimethylbutan-1-amine

The primary amine group is a principal site of reactivity in this compound, readily participating in a variety of classical amine reactions. These include nucleophilic additions, acylations, and alkylations, which serve as foundational transformations for introducing new functional groups and building molecular complexity.

Common amine-centered reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides.

Alkylation: Introduction of alkyl groups onto the nitrogen atom.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to yield secondary or tertiary amines.

Functional group interconversions starting from the amine are also crucial for synthetic applications. For instance, the primary amine can be converted to other nitrogen-containing functionalities. The conversion of amines to other functional groups can be achieved through various methods. For example, azides can be formed from the displacement of halides or sulfonates, and nitriles can be prepared via the dehydration of amides. vanderbilt.edu

The following table summarizes key functional group interconversions involving the amine moiety:

Starting Functional GroupReagents and ConditionsResulting Functional Group
Primary AmineAcyl Halide/AnhydrideAmide
Primary AmineAlkyl HalideSecondary/Tertiary Amine
Primary AmineAldehyde/Ketone, Reducing AgentSecondary/Tertiary Amine
Primary AmineDiazotizing AgentDiazonium Salt

These transformations are fundamental in synthetic organic chemistry, allowing for the strategic modification of the molecule's properties and the construction of more complex derivatives.

Methoxy (B1213986) Group Transformations in this compound and Related Derivatives

The methoxy group, an ether linkage, is generally less reactive than the amine group. However, under specific and often harsh conditions, it can undergo cleavage. masterorganicchemistry.commasterorganicchemistry.com Ether cleavage typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), and often heat. masterorganicchemistry.commasterorganicchemistry.com The reaction proceeds through protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. masterorganicchemistry.comlibretexts.org

The mechanism of ether cleavage can be either S(_N)1 or S(_N)2, depending on the structure of the alkyl groups attached to the ether oxygen. masterorganicchemistry.comopenstax.org For ethers with primary alkyl groups, the reaction generally follows an S(_N)2 pathway, where the nucleophile attacks the less sterically hindered carbon. masterorganicchemistry.comlibretexts.org In the case of this compound, the carbon adjacent to the methoxy group is secondary and sterically hindered by the neighboring neopentyl group, which would influence the reaction pathway.

Aryl methoxides can be synthesized through metal-catalyzed methylation of phenols or by the methoxylation of aryl halides. wikipedia.org In nature, methoxy groups are found on nucleosides and are common in O-methylated flavonoids. wikipedia.org

Reactivity Influenced by the Neopentyl Structural Moiety of this compound

The presence of a 3,3-dimethylbutyl group, a neopentyl-like structure, introduces significant steric hindrance around the reactive centers of the molecule. This steric bulk plays a crucial role in dictating the feasibility and outcome of various reactions.

Key impacts of the neopentyl group include:

Slowing of S(_N)2 Reactions: The bulky neopentyl group can impede the backside attack required for S(_N)2 reactions at the C1 and C2 positions. Nucleophilic substitution reactions are sensitive to steric hindrance at the electrophilic carbon. libretexts.org

Favoring of Elimination Reactions: In some cases, the steric hindrance may favor elimination reactions over substitution.

Influence on Conformational Preferences: The neopentyl group can lock the molecule into specific conformations, which in turn can affect the accessibility of reactive sites.

The steric hindrance provided by bulky substituents can prevent backside attack by a nucleophile, thereby inhibiting S(_N)2 reactions. libretexts.org

Electrophilic and Nucleophilic Reactivity at the Carbon Skeleton of this compound

The carbon skeleton of this compound possesses both electrophilic and nucleophilic characteristics, depending on the specific carbon atom and the reaction conditions.

Electrophilic Sites: The carbon atoms bonded to the electronegative oxygen and nitrogen atoms (C1 and C2) are electron-deficient and thus serve as electrophilic centers. libretexts.org They are susceptible to attack by nucleophiles. However, as previously mentioned, steric hindrance from the neopentyl group can modulate this reactivity.

Nucleophilic Character: While the primary amine is the most prominent nucleophilic site, the molecule as a whole can act as a nucleophile in certain contexts. For instance, in the presence of a strong acid, the methoxy oxygen can be protonated, making the molecule susceptible to nucleophilic attack. masterorganicchemistry.com

The reactivity of the carbon skeleton is a balance between electronic effects (the inductive withdrawal of the amine and methoxy groups) and steric effects (the bulk of the neopentyl group).

Transition Metal-Catalyzed Transformations Involving this compound

Transition metal catalysts can enable a variety of transformations that are otherwise difficult to achieve. While specific examples involving this compound are not extensively documented in the provided search results, primary amines and ethers, in general, can participate in transition metal-catalyzed reactions.

Potential transition metal-catalyzed reactions include:

C-H Activation: The activation of C-H bonds by a metal catalyst, allowing for the introduction of new functional groups.

Cross-Coupling Reactions: The formation of carbon-carbon or carbon-heteroatom bonds, often catalyzed by palladium, copper, or nickel complexes. For example, palladium-catalyzed reactions are used to synthesize benzofuran (B130515) derivatives. researchgate.net

Amination Reactions: The formation of C-N bonds, which can be catalyzed by various transition metals.

The steric hindrance of the neopentyl group and the coordinating ability of the amine and methoxy groups would be important factors in determining the success of such transformations.

Kinetics and Thermodynamics of Chemical Transformations Featuring this compound

A quantitative understanding of the reactivity of this compound requires the study of the kinetics and thermodynamics of its chemical transformations.

Kinetics: The study of reaction rates provides insight into the reaction mechanism and the factors that influence the speed of the reaction. For example, the rate of an S(_N)2 reaction will be highly dependent on the concentration of both the substrate and the nucleophile, as well as the steric environment around the electrophilic center. The thermal decomposition of related compounds, such as 2,3-epoxy-2,3-dimethylbutane, has been shown to follow first-order kinetics. rsc.org

Computational methods, such as Density Functional Theory (DFT), can be employed to model reaction pathways, calculate activation energies, and predict the thermodynamic stability of reactants, intermediates, and products. researchgate.net Such studies can provide a deeper understanding of the factors controlling the reactivity of this compound.

Strategic Applications of 2 Methoxy 3,3 Dimethylbutan 1 Amine As a Versatile Synthetic Building Block

Incorporation of 2-Methoxy-3,3-dimethylbutan-1-amine into Nitrogen-Containing Heterocyclic Systems

There is no available scientific literature demonstrating the use of this compound as a reactant or precursor for the synthesis of nitrogen-containing heterocyclic compounds. Methodologies such as condensation reactions with dicarbonyls, cyclization with activating agents, or other standard heterocycle-forming strategies involving this specific amine have not been described.

Utilization of this compound in the Synthesis of Chiral Scaffolds and Ligands

The application of this compound in the field of asymmetric synthesis, specifically for creating chiral scaffolds or ligands for catalysis, is not reported. There are no studies on its resolution into separate enantiomers or its use as a chiral auxiliary or directing group in stereoselective transformations.

Design and Synthesis of Complex Molecular Architectures Employing this compound Moieties

An extensive search did not yield any examples of complex molecules, natural product analogs, or pharmaceutical scaffolds that have been synthesized using this compound as a key building block. Its contribution to the assembly of intricate molecular frameworks remains undocumented.

Role of this compound in the Construction of Macrocyclic Compounds

The use of this compound in the synthesis of macrocycles is not described in the literature. There are no reports of its application in high-dilution cyclization reactions, template-directed synthesis, or other methods used to construct large-ring systems.

While the chemical structure of this compound suggests potential as a versatile building block due to its primary amine for nucleophilic reactions and its sterically hindered neopentyl-like backbone, its practical application in the advanced synthetic contexts of forming heterocycles, chiral ligands, complex molecules, and macrocycles has not been explored or, if explored, has not been published in the public domain. The field remains open for future investigation into the synthetic utility of this compound.

Advanced Spectroscopic Characterization and Structural Analysis of 2 Methoxy 3,3 Dimethylbutan 1 Amine

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule with high precision. For 2-Methoxy-3,3-dimethylbutan-1-amine, HRMS would confirm its molecular formula, C7H17NO.

The calculated exact mass of the neutral molecule is 131.131014 u. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as its protonated form, [M+H]+, with a predicted m/z of 132.13829.

The electron ionization (EI) mass spectrum would provide insight into the molecule's structure through its fragmentation pattern. The fragmentation is dictated by the stability of the resulting carbocations and radicals. The primary amine, the ether linkage, and the bulky tert-butyl group are key features influencing fragmentation.

A plausible fragmentation pathway would involve:

Alpha-Cleavage: This is often the most significant fragmentation pathway for amines and ethers. Cleavage of the C2-C3 bond is expected to be a dominant process, involving the loss of a stable tert-butyl radical (57 u) to yield a resonance-stabilized fragment at m/z 74.

Loss of Methoxy (B1213986) Group: Cleavage of the C2-O bond can lead to the loss of a methoxy radical (•OCH3, 31 u) or a molecule of methanol (B129727) (CH3OH, 32 u) from the molecular ion, particularly in chemical ionization (CI) or tandem MS experiments.

Fragmentation of the tert-Butyl Group: A common fragmentation for t-butyl groups is the loss of a methyl radical (•CH3, 15 u) to form a [M-15]+ ion.

Table 1: Predicted High-Resolution Mass Spectrometry Data and Fragmentation

m/z (Predicted) Ion Formula Description
132.13829 [C7H18NO]+ Protonated Molecular Ion [M+H]+
131.13101 [C7H17NO]+• Molecular Ion [M]+•
116.10730 [C6H14NO]+ [M-CH3]+; Loss of a methyl radical

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure and connectivity of an organic molecule in solution. A combination of 1D and 2D NMR experiments would provide a complete assignment of all proton and carbon signals.

¹H and ¹³C NMR Chemical Shift Deviations and Coupling Constant Analysis

Based on the structure of this compound, distinct signals are predicted in both ¹H and ¹³C NMR spectra. The chemical shifts are influenced by the electronic environment of each nucleus. For instance, the protons and carbon of the methoxy group are deshielded by the electronegative oxygen atom. docbrown.info The tert-butyl group provides a characteristic intense singlet in the ¹H spectrum and two distinct signals in the ¹³C spectrum. docbrown.info

Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constants (J, Hz)
H4 (C(CH ₃)₃) ~0.95 Singlet 9H -
H5 (OCH ₃) ~3.35 Singlet 3H -
H1a, H1b (CH ₂NH₂) ~2.7-2.9 Doublet of Doublets (each) 2H J_gem, J_vic
H2 (CH (O)) ~3.1-3.3 Multiplet 1H J_vic

Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃)

Assignment Predicted Chemical Shift (δ, ppm)
C4 (C (CH₃)₃) ~26
C3 (C (CH₃)₃) ~35
C1 (C H₂NH₂) ~45
C5 (OC H₃) ~59

2D NMR Correlational Spectroscopy (COSY, HSQC, HMBC, NOESY) for Through-Bond and Through-Space Connectivity

2D NMR experiments are crucial for unambiguously assembling the molecular structure by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows proton-proton couplings through 2 or 3 bonds. A key correlation would be observed between the methine proton (H2) and the diastereotopic methylene (B1212753) protons (H1a/H1b).

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to its attached carbon atom. It allows for the definitive assignment of carbon signals based on the more easily interpreted proton spectrum. For example, the singlet at ~0.95 ppm would correlate to the carbon signal at ~26 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) couplings between protons and carbons, which is vital for connecting the molecular fragments. Key correlations would include:

Protons of the tert-butyl group (H4) to the quaternary carbon (C3) and the methine carbon (C2).

Protons of the methoxy group (H5) to the methine carbon (C2).

Methylene protons (H1) to the methine carbon (C2).

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects correlations between protons that are close in space, regardless of whether they are bonded. It provides valuable information about the molecule's preferred conformation. Expected NOESY correlations would be seen between the methoxy protons (H5) and the methine proton (H2), as well as between the tert-butyl protons (H4) and the methine proton (H2).

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Conformational Insights

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a fingerprint based on its functional groups. The presence of an amine, an ether, and alkane moieties gives rise to characteristic absorption bands.

Table 4: Predicted FT-IR and Raman Vibrational Frequencies

Wavenumber (cm⁻¹) Intensity Assignment Vibrational Mode
3380-3250 Medium, Broad Primary Amine (NH₂) N-H Symmetric & Asymmetric Stretch
2960-2850 Strong Alkyl C-H C-H Stretch
1650-1580 Medium Primary Amine (NH₂) N-H Bend (Scissoring)
1470-1450 Medium Alkyl C-H C-H Bend
1365 Strong tert-Butyl Characteristic C-H Bend
1150-1085 Strong Ether C-O-C Asymmetric Stretch

The FT-IR spectrum would be dominated by a strong C-O stretching band from the ether and broad N-H stretching bands. docbrown.info The Raman spectrum would be expected to show strong signals for the C-H and C-C skeletal vibrations.

X-ray Crystallography for Definitive Solid-State Structural Elucidation and Stereochemical Determination

X-ray crystallography provides the most definitive structural information by mapping electron density in a single crystal. As this compound is likely a liquid at room temperature, this analysis would require the preparation of a suitable crystalline solid, such as a hydrochloride or tartrate salt.

If a suitable crystal were grown and analyzed, this technique would yield:

Unambiguous Connectivity: Absolute confirmation of the atomic connections.

Precise Structural Parameters: Highly accurate measurements of all bond lengths and angles.

Solid-State Conformation: The preferred arrangement of the atoms in the crystal lattice, revealing intramolecular interactions.

Stereochemical Determination: For a chiral salt, the relative stereochemistry between the cation and anion would be determined. If a chiral resolving agent is used, the absolute stereochemistry (R or S configuration) of the C2 center can be definitively assigned.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration Assignment of Chiral Derivatives

The C2 carbon atom in this compound is a stereocenter, meaning the molecule exists as a pair of enantiomers (R and S forms). Chiroptical techniques, which measure the differential interaction of chiral molecules with polarized light, are essential for studying these stereoisomers.

Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD): These methods require an enantiomerically pure or enriched sample. ORD measures the change in optical rotation as a function of wavelength, while ECD measures the difference in absorption of left- and right-circularly polarized light.

Absolute Configuration Assignment: The resulting ECD spectrum, characterized by positive or negative Cotton effects, serves as a unique fingerprint for a specific enantiomer. By comparing the experimentally measured spectrum with a spectrum predicted from time-dependent density functional theory (TD-DFT) calculations for a known configuration (e.g., the R-enantiomer), the absolute configuration of the experimental sample can be unambiguously assigned. This approach is a powerful alternative when X-ray crystallography of a suitable derivative is not feasible.

Computational Chemistry and Theoretical Investigations of 2 Methoxy 3,3 Dimethylbutan 1 Amine

Density Functional Theory (DFT) Studies on Electronic Structure and Molecular Orbitals of 2-Methoxy-3,3-dimethylbutan-1-amine

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov For a molecule like this compound, DFT calculations, such as those employing the B3LYP functional with a 6-31G+(d,p) basis set, could provide significant insights. nih.gov Such studies would typically yield information on the molecule's total energy, the energies and shapes of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the resulting band gap. This information is crucial for understanding the molecule's reactivity and kinetic stability. A smaller HOMO-LUMO gap, for instance, would suggest higher chemical reactivity and the potential for charge transfer interactions within the molecule. nih.gov

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

ParameterHypothetical ValueSignificance
Total EnergyTo be determinedOverall stability of the molecule
HOMO EnergyTo be determinedElectron-donating ability
LUMO EnergyTo be determinedElectron-accepting ability
HOMO-LUMO GapTo be determinedChemical reactivity and kinetic stability

Note: The values in this table are for illustrative purposes only and are not based on actual experimental or computational data.

Conformational Analysis and Potential Energy Surface Exploration of this compound

The flexible nature of this compound, with its rotatable bonds, suggests the existence of multiple conformers. A conformational analysis, often performed using methods like the Potential Energy Surface (PES) scan, is essential to identify the most stable three-dimensional arrangement of the atoms. nih.gov By systematically rotating specific dihedral angles and calculating the corresponding energy, a PES can be constructed, revealing the global and local energy minima which correspond to stable conformers. nih.gov For this molecule, key rotations would be around the C-C, C-O, and C-N bonds. Identifying the lowest energy conformer is critical as it represents the most populated state of the molecule and is the basis for further computational studies. nih.gov

Ab Initio and Semi-Empirical Calculations for Prediction of Spectroscopic Parameters and Reactivity Descriptors

Ab initio and semi-empirical methods are foundational tools in computational chemistry for predicting a range of molecular properties. mpg.deresearchgate.net Ab initio methods, based on first principles, can provide highly accurate predictions of spectroscopic data, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. dntb.gov.uaresearchgate.net These theoretical spectra can be compared with experimental data to confirm the molecular structure.

Semi-empirical methods, which use parameters derived from experimental data, offer a computationally less expensive approach to predict molecular properties. mpg.deresearchgate.netcore.ac.uk Methods like AM1 and PM3 are often used for initial geometry optimizations and for calculating properties of larger molecules. researchgate.net Reactivity descriptors, such as electronegativity, hardness, and softness, can also be derived from these calculations, providing further insight into the molecule's chemical behavior. nih.gov

Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions Pertinent to this compound

Molecular Dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules and their interactions with the environment, such as a solvent. researchgate.netchemrxiv.org An MD simulation of this compound in various solvents (e.g., water, ethanol) would reveal how the solvent affects the molecule's conformation and stability. chemrxiv.orgsemanticscholar.org By simulating the movement of the molecule and solvent molecules over time, one can analyze intermolecular interactions, such as hydrogen bonding between the amine group and protic solvents. researchgate.net This provides a molecular-level understanding of solvation, which is crucial for predicting the molecule's behavior in solution. chemrxiv.org

Table 2: Potential Intermolecular Interactions of this compound Investigated by MD Simulations

Interaction TypePotential Interaction SiteSignificance
Hydrogen BondingAmine (N-H) with protic solventsInfluences solubility and conformational preference
Dipole-DipoleMethoxy (B1213986) group (C-O) with polar solventsAffects solvation and molecular orientation
Van der WaalsAlkyl backbone with nonpolar solventsContributes to overall solvation energy

Note: This table outlines potential interactions for future study and is not based on existing data.

Reaction Mechanism Elucidation and Transition State Modeling for Transformations Involving this compound

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. researchgate.net For reactions involving this compound, theoretical calculations can be used to map out the potential energy surface of the reaction, identifying reactants, products, intermediates, and, crucially, transition states. researchgate.net By calculating the activation energies for different possible reaction pathways, the most favorable mechanism can be determined. For instance, in a reaction involving the amine group, calculations could distinguish between different pathways, such as nucleophilic attack or proton abstraction, by comparing the energy barriers of their respective transition states. researchgate.net

Future Research Directions and Emerging Paradigms for 2 Methoxy 3,3 Dimethylbutan 1 Amine

Development of Novel and Highly Efficient Synthetic Routes for 2-Methoxy-3,3-dimethylbutan-1-amine and its Analogues

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of this compound and its derivatives. The significant steric hindrance around the amine functionality presents a considerable synthetic challenge, often rendering traditional amination methods ineffective. acs.orgnih.gov Future research should therefore focus on cutting-edge synthetic methodologies that can overcome these steric barriers.

Furthermore, quinone-mediated C-H functionalization presents an innovative approach for the direct introduction of the amine group or for the modification of the carbon skeleton in the final stages of the synthesis. nih.govsemanticscholar.org This strategy allows for the transformation of abundant C-H bonds into valuable C-N linkages, offering a highly atom-economical route to complex amines. nih.govsemanticscholar.org

The development of these novel synthetic routes will not only provide access to this compound in a more efficient and sustainable manner but will also open the door to a wide array of analogues with tailored properties.

Table 1: Potential Novel Synthetic Strategies for this compound and Analogues

Synthetic StrategyPotential AdvantagesKey Research Focus
Photoredox CatalysisMild reaction conditions, high functional group tolerance, access to novel bond formations. acs.orgDevelopment of suitable photocatalysts and optimization of reaction conditions for hindered substrates.
Electrochemical SynthesisAvoids harsh chemical oxidants/reductants, high selectivity, potential for scalability. acs.orgnih.govresearchgate.netDesign of electrochemical cells and identification of appropriate electrode materials and electrolytes.
Quinone-Mediated C-H FunctionalizationHigh atom economy, late-stage functionalization, access to complex architectures. nih.govsemanticscholar.orgExploration of different quinone mediators and expansion of the substrate scope to include alkoxy-containing amines.
Catalytic Reductive AminationAtom-economical, use of readily available starting materials. rsc.orgDevelopment of robust catalysts that can overcome the steric hindrance of the ketone precursor.

Exploration of Undiscovered Reactivity Patterns and Catalytic Applications of this compound

The unique structural features of this compound—a sterically encumbered primary amine with a pendant ether group—suggest that it may exhibit novel reactivity and serve as a valuable ligand in catalysis. The bulky neopentyl-like group can create a specific pocket around a metal center, influencing the selectivity of catalytic transformations. wikipedia.org The methoxy (B1213986) group, on the other hand, can act as a hemilabile ligand, coordinating to the metal center and stabilizing catalytic intermediates.

Future research should focus on systematically exploring the coordination chemistry of this amine with a variety of transition metals. This will lay the groundwork for its application in catalysis, for instance, in reactions such as cross-coupling, hydrogenation, and polymerization. The steric bulk could lead to unusual selectivities, while the hemilabile ether could promote catalyst stability and turnover. enamine.net

Integration of this compound into Advanced Materials Science and Supramolecular Chemistry

The distinct structural characteristics of this compound make it an attractive building block for advanced materials and supramolecular assemblies. The bulky aliphatic backbone can impart desirable properties such as increased solubility and stability in polymeric materials. enamine.net The primary amine and methoxy groups provide handles for further functionalization and for directing the self-assembly of complex architectures through hydrogen bonding and coordination interactions. rsc.org

Future investigations could explore the incorporation of this amine into polymers to create materials with tailored thermal and mechanical properties. Amine-functionalized materials have shown promise in applications such as CO2 capture, and the specific steric and electronic environment of this amine could lead to enhanced performance. youtube.comresearchgate.net

In the realm of supramolecular chemistry , the steric hindrance of the amine can be exploited to control the formation of discrete, well-defined assemblies. rsc.org The interplay between the coordinating amine and ether functionalities could lead to the construction of novel host-guest systems, molecular cages, and functional nanostructures. nih.gov The dynamic nature of these assemblies could be harnessed for applications in sensing, drug delivery, and catalysis.

Advancements in Machine Learning and AI-Driven Discovery in the Context of this compound Synthesis and Reactivity

Furthermore, ML algorithms can be employed to predict the properties and potential applications of this amine and its derivatives. By analyzing structure-property relationships from large datasets, it may be possible to identify promising candidates for specific applications, such as catalysis or materials science, before they are even synthesized. researchgate.netacs.org The integration of AI and automated synthesis platforms could enable the rapid discovery and optimization of new reactions and functional molecules based on this unique scaffold. sciencedaily.com

Table 2: Applications of AI and Machine Learning in the Study of this compound

Application AreaSpecific AI/ML Tool/TechniqueExpected Outcome
Synthesis PlanningRetrosynthesis Prediction AlgorithmsNovel and efficient synthetic routes for the target molecule and its analogues. arxiv.org
Reaction OptimizationBayesian Optimization, Neural NetworksRapid identification of optimal reaction conditions (temperature, solvent, catalyst). acs.org
Reactivity DiscoveryUnsupervised Learning, Anomaly DetectionIdentification of unexpected and novel chemical transformations. nih.govresearchgate.net
Property PredictionQuantitative Structure-Activity/Property Relationship (QSAR/QSPR) modelsPrediction of physical, chemical, and biological properties to guide application-focused research. researchgate.net

Sustainable and Circular Economy Approaches in the Chemical Research of this compound

In line with the growing emphasis on sustainable chemistry, future research on this compound should be guided by the principles of green chemistry and the circular economy. tarosdiscovery.comfrontiersin.org This entails developing synthetic routes that minimize waste, use renewable feedstocks, and are energy-efficient. rsc.orgrenewablematter.euresearchgate.net

The amination of biomass-derived oxygenates is a promising sustainable route to amines. acs.orgacs.org Research could focus on developing pathways to synthesize the precursors of this compound from renewable resources. Catalytic methods that utilize earth-abundant metals and avoid the use of stoichiometric, toxic reagents are highly desirable. rsc.org

The principles of a circular economy encourage the design of molecules and materials that can be easily recycled or repurposed at the end of their lifecycle. renewablematter.eukochmodular.com When integrating this amine into materials, consideration should be given to their "design for recycling." This could involve incorporating cleavable linkages or designing polymers that can be chemically recycled back to their monomeric units. By embracing these sustainable and circular approaches, the chemical research surrounding this compound can contribute to a more environmentally responsible chemical industry. researchgate.net

Q & A

Basic Research Questions

Q. What are common synthetic routes for 2-Methoxy-3,3-dimethylbutan-1-amine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves alkylation of a primary amine precursor followed by methoxylation. For example, intermediates like 3,3-dimethylbutan-1-amine can be reacted with methoxy-containing electrophiles under basic conditions (e.g., K₂CO₃ in DMF). Optimization includes controlling temperature (40–60°C) and solvent polarity to minimize side reactions. Catalytic methods using phase-transfer catalysts may improve yields .

Q. Which analytical techniques are recommended for characterizing purity and structural confirmation?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H-NMR (DMSO-d₆) can identify methoxy (δ ~3.3–3.5 ppm) and tertiary dimethyl groups (δ ~1.0–1.2 ppm). Compare with reference spectra in databases like PubChem .
  • GC-MS : Quantify impurities using capillary GC with mass detection (e.g., electron ionization at 70 eV). Calibrate with internal standards like deuterated analogs for accuracy .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the synthesis of chiral derivatives of this compound?

  • Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts. For example, using (S)-proline-derived catalysts in asymmetric alkylation steps can yield enantiomerically enriched products. Monitor enantiomeric excess via chiral HPLC with a cellulose-based column (e.g., Chiralpak® IC) and polarimetric detection .

Q. How should researchers address contradictory data in published synthetic yields or spectroscopic assignments?

  • Methodological Answer :

  • Reproducibility Checks : Replicate procedures with rigorous control of anhydrous conditions and inert atmospheres.
  • Cross-Validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to resolve shifts influenced by hydrogen bonding. For disputed yields, verify stoichiometry and purity of starting materials via elemental analysis .

Q. What strategies are effective for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS.
  • pH-Dependent Studies : Use buffered solutions (pH 2–12) and monitor hydrolysis kinetics via UV-Vis spectroscopy (λ = 254 nm). Identify degradation pathways (e.g., demethoxylation) using high-resolution MS/MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.